molecular formula C20H19NO6S2 B6489442 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate CAS No. 896305-74-1

6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate

Cat. No.: B6489442
CAS No.: 896305-74-1
M. Wt: 433.5 g/mol
InChI Key: YGAWBDIMLMBTAS-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted at position 3 with a 2-(4-ethoxyphenoxy)acetate group and at position 6 with a [(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl moiety. Its structural complexity implies roles in targeting enzymes or receptors, though specific applications require further validation.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-3-24-14-4-6-15(7-5-14)26-10-19(23)27-18-9-25-16(8-17(18)22)12-29-20-21-13(2)11-28-20/h4-9,11H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAWBDIMLMBTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that F2566-0098 may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s analogs vary in substituents on the pyran core, heterocyclic systems, and acetoxy-linked aryl groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Heterocycle (Position 6) Acetoxy Substituent Molecular Weight Key Properties/Applications
Target Compound (Not Specified) 4-oxo-4H-pyran 4-Methyl-1,3-thiazol-2-yl 2-(4-Ethoxyphenoxy) ~481.5 g/mol* Hypothesized antiviral activity
BC84700 (877637-33-7) 4-oxo-4H-pyran 4,6-Dimethylpyrimidin-2-yl 2-(4-Ethoxyphenyl) 426.49 g/mol Undisclosed; pyrimidine may enhance stability
BE80462 (877637-34-8) 4-oxo-4H-pyran Pyrimidin-2-yl 2-(4-Fluorophenyl) 372.37 g/mol Fluorine increases lipophilicity
BF80532 (877637-41-7) 4-oxo-4H-pyran 4-Methylpyrimidin-2-yl 2-(4-Chlorophenyl) 402.85 g/mol Chlorine may improve binding affinity
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate 1,3-Thiazole N/A Acetyloxybenzamido ~427.4 g/mol SARS-CoV-2 Main Protease inhibitor
2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic Acid (743453-22-7) Benzoic Acid 4-Methyl-1,3-thiazol-2-yl N/A 289.35 g/mol Carboxylic acid enhances reactivity

*Calculated based on analogs in .

Key Research Findings and Implications

Heterocycle Impact: Replacing the thiazole (target compound) with pyrimidine (BC84700, BE80462) reduces molecular weight and alters electronic properties. Pyrimidines may enhance metabolic stability due to reduced ring strain compared to thiazoles .

Substituent Effects: The 4-ethoxyphenoxy group in the target compound provides moderate lipophilicity (logP ~3.5*), balancing membrane permeability and solubility. Fluorophenyl (BE80462) and chlorophenyl (BF80532) substituents increase logP (~3.8 and ~4.1, respectively), favoring tissue penetration but risking toxicity . The acetoxy linker in the target compound vs. sulfonyl groups in derivatives may influence hydrolysis rates and bioavailability .

Synthetic Feasibility :

  • Multi-component reactions (e.g., ) are viable for synthesizing such compounds. However, the thiazole-sulfanyl-methyl group in the target compound may require specialized thioglycolic acid derivatives, complicating scalability compared to pyrimidine analogs .

Biological Potential: Structural similarity to nitazoxanide metabolites (, similarity score ~0.7) implies possible anti-infective or antiparasitic activity . Lack of direct enzymatic assay data for the target compound limits conclusions, but its thiazole and pyran motifs align with inhibitors of viral proteases () .

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